![molecular formula C22H17NO4 B15210834 Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate CAS No. 20958-77-4](/img/structure/B15210834.png)
Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the pyrrolo[2,1-a]isoquinoline family, which is known for its diverse biological and chemical properties. The presence of phenyl and carboxylate groups in its structure makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-(2-bromoacetyl)coumarins with isoquinoline and dialkyl acetylenedicarboxylates in the presence of triethylamine. This one-pot, three-component reaction is advantageous due to its ease of purification, performance, and good yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be explored for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the development of new materials and technologies.
Wirkmechanismus
The mechanism by which Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group and carboxylate moiety may play crucial roles in binding to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 3-((3-F-anilino)carbonyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
Dimethyl 3-{[2-(trifluoromethyl)anilino]carbonyl}pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
Dimethyl 3-[(2,6-diethylanilino)carbonyl]pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
Uniqueness: Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate stands out due to its specific structural features, such as the presence of the phenyl group, which may confer unique chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
20958-77-4 |
|---|---|
Molekularformel |
C22H17NO4 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C22H17NO4/c1-26-21(24)17-18(22(25)27-2)20-16-11-7-6-8-14(16)12-13-23(20)19(17)15-9-4-3-5-10-15/h3-13H,1-2H3 |
InChI-Schlüssel |
DFUBRQBTJOVQFN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N2C=CC3=CC=CC=C3C2=C1C(=O)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15210756.png)
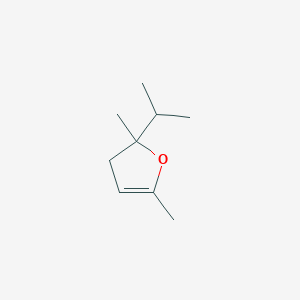
![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
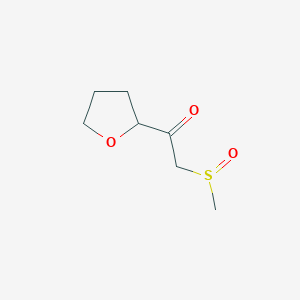
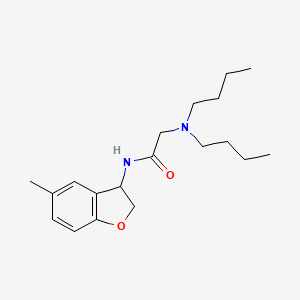

![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)


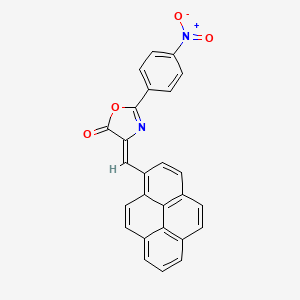
![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)

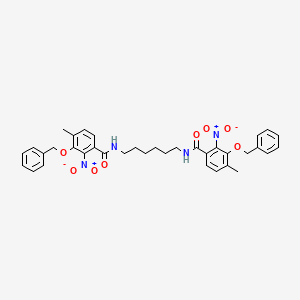
![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B15210842.png)
